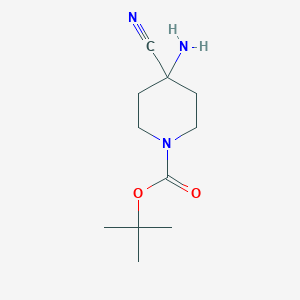

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAOYEIIJSEFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622377 | |

| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331281-25-5 | |

| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5): A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, with a focus on the underlying mechanistic principles of the Strecker reaction, its detailed physicochemical and spectroscopic characterization, and its critical applications in the development of targeted therapeutics. Specifically, this guide will illuminate its role as a key intermediate in the synthesis of potent and selective kinase inhibitors, such as Janus kinase (JAK) inhibitors, and Glycine Transporter 1 (GlyT1) inhibitors. Detailed experimental protocols, mechanistic diagrams, and an exploration of the relevant biological signaling pathways are provided to equip researchers and drug development professionals with the comprehensive knowledge required to effectively utilize this versatile molecule in their discovery programs.

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The introduction of an amino group at the 4-position, particularly in a geminal relationship with a cyano group, creates a highly versatile synthetic handle. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5) has emerged as a particularly valuable building block due to the orthogonal protecting group strategy it embodies. The tert-butyloxycarbonyl (Boc) group provides stable protection of the piperidine nitrogen, which can be readily removed under acidic conditions, while the amino and cyano functionalities offer multiple avenues for further chemical elaboration. This strategic design allows for the selective and efficient construction of complex molecular architectures, making it a cornerstone intermediate in the synthesis of novel therapeutic agents.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its effective use in synthesis and to ensure the integrity of the resulting compounds.

| Property | Value | Reference |

| CAS Number | 331281-25-5 | [3][4] |

| Molecular Formula | C11H19N3O2 | [3][4] |

| Molecular Weight | 225.29 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2-8 °C, under inert gas | [4][5] |

Spectroscopic Data:

While specific spectra are proprietary to various suppliers, typical analytical data are available for confirmation of identity and purity.[6][7] Researchers should always acquire and interpret their own analytical data for any batch of this reagent.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperidine ring, and the nitrile carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Mechanistic Perspective

The most common and efficient method for the synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a variation of the Strecker amino acid synthesis .[7][8][9] This one-pot, three-component reaction is a cornerstone of organic chemistry for the preparation of α-amino nitriles.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

Mechanistic Insights:

The Strecker synthesis proceeds through a series of well-established steps:[7][8][9]

-

Imine Formation: The reaction is initiated by the condensation of the ketone (N-Boc-4-piperidone) with ammonia (generated in situ from ammonium chloride) to form an imine intermediate. This step is typically acid-catalyzed.

-

Nucleophilic Attack by Cyanide: The cyanide ion (from sodium cyanide or potassium cyanide) then acts as a nucleophile, attacking the electrophilic carbon of the imine. This addition reaction forms the α-amino nitrile product.

Figure 2: Simplified mechanism of the Strecker reaction.

Experimental Protocol:

The following is a representative, generalized protocol and should be optimized for specific laboratory conditions.

Materials:

-

N-Boc-4-piperidone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Solvent (e.g., methanol, ethanol, or a mixture with water)

-

Acid for workup (e.g., acetic acid)

Procedure:

-

In a well-ventilated fume hood, dissolve N-Boc-4-piperidone and ammonium chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of sodium cyanide or potassium cyanide in water dropwise to the reaction mixture at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.

-

Stir the reaction mixture at room temperature for the required duration (typically several hours to overnight), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, carefully quench the reaction and perform an appropriate workup, which may involve extraction with an organic solvent and washing with brine.

-

The crude product can be purified by crystallization or column chromatography to yield pure tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

Applications in Drug Discovery

The unique structural features of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate make it an invaluable precursor for the synthesis of a variety of biologically active molecules.[2][10]

Kinase Inhibitors: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway, which is integral to immune responses, cell proliferation, and differentiation.[11][12][13][14] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

Figure 3: Overview of the JAK-STAT signaling pathway.

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate serves as a key starting material for the synthesis of various JAK inhibitors. The 4-amino group can be functionalized to interact with key residues in the ATP-binding pocket of the kinase, while the rest of the piperidine scaffold can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Synthetic Workflow Example (Conceptual):

Figure 4: Conceptual workflow for the synthesis of a JAK inhibitor.

Glycine Transporter 1 (GlyT1) Inhibitors: Modulating Glutamatergic Neurotransmission

The glycine transporter 1 (GlyT1) is a crucial protein responsible for the reuptake of glycine from the synaptic cleft.[15][16][17][18] Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are essential for excitatory glutamatergic neurotransmission and play a vital role in learning and memory. By inhibiting GlyT1, the concentration of glycine in the synapse increases, leading to enhanced NMDA receptor function. This has therapeutic potential for treating neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.

Figure 5: Simplified diagram of GlyT1 function at the synapse.

The 4-amino-4-cyanopiperidine scaffold can be elaborated into potent and selective GlyT1 inhibitors. The piperidine core can be designed to fit within the transporter's binding site, while the amino and cyano groups provide opportunities for introducing functionalities that enhance binding affinity and selectivity.

Handling, Storage, and Safety

As a laboratory chemical, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5] Recommended storage is at 2-8 °C under an inert atmosphere.[4][5]

-

Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause eye irritation.[16][17] Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a highly valuable and versatile building block for modern drug discovery. Its strategic design, incorporating a stable protecting group and multiple points for synthetic diversification, allows for the efficient construction of complex and potent bioactive molecules. Its demonstrated utility in the synthesis of kinase inhibitors and GlyT1 inhibitors highlights its importance in addressing significant unmet medical needs in oncology, immunology, and neuroscience. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

-

Wikipedia. (2023, December 28). JAK-STAT signaling pathway. Retrieved from [Link]

-

Frontiers in Immunology. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]

-

Cold Spring Harbor Perspectives in Biology. (2012). The JAK/STAT Pathway. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: The JAK-STAT Signaling Pathway. Retrieved from [Link]

-

PubMed. (2006). Glycine transporter type-1 and its inhibitors. Retrieved from [Link]

-

PubMed. (2024, March 28). Transport mechanism and pharmacology of the human GlyT1. Retrieved from [Link]

-

Biotech Blog. (2024, June 25). What are GlyT1 modulators and how do they work? Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glycine transporter subfamily. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Strecker amino acid synthesis. Retrieved from [Link]

-

YouTube. (2021, July 27). Strecker Amino Acid Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (C007B-585632). Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

-

PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Retrieved from [Link]

-

NIH. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

-

NIH. (2023, May 24). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Retrieved from [Link]

-

ResearchGate. (2019, July). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

NIH. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved from [Link]

-

ResearchGate. (2007, August 5). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE | 331281-25-5 [m.chemicalbook.com]

- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE(331281-25-5) 1H NMR spectrum [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, purification, structural elucidation, and its pivotal role in the development of novel therapeutics.

Introduction: A Versatile Scaffold in Drug Discovery

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, with the CAS Number 331281-25-5, is a synthetically valuable heterocyclic compound.[1] Its structure incorporates a piperidine ring, a common motif in numerous pharmaceuticals, functionalized with a sterically accessible amino group and a reactive cyano group at the 4-position. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective reactions at other sites of the molecule and can be readily removed under acidic conditions.[2] This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of complex molecules, particularly in the field of drug discovery.[3] The 4-amino-4-cyanopiperidine core is a key pharmacophore in a variety of biologically active compounds, including inhibitors of enzymes and modulators of receptors.[4]

Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Strecker Approach

The most common and efficient method for the synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a variation of the classic Strecker amino acid synthesis.[5] This one-pot, three-component reaction involves the treatment of an N-Boc protected piperidone with a cyanide source and an ammonia source.

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Imine Formation: The carbonyl group of N-Boc-4-piperidone reacts with ammonia (or an ammonium salt) to form an intermediate imine.

-

Nucleophilic Attack by Cyanide: A cyanide ion then attacks the electrophilic carbon of the imine, leading to the formation of the desired α-aminonitrile product.

Diagram of the Synthesis Pathway

Caption: General overview of the Strecker synthesis.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.5 eq)

-

Methanol (or another suitable polar solvent)

-

Water

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in methanol and water, add ammonium chloride.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of sodium cyanide in water to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The success of the synthesis can be validated at each step. The formation of the product can be monitored by TLC, and the final structure and purity confirmed by the characterization techniques outlined in the next section.

Structural Elucidation and Characterization

The identity and purity of the synthesized tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate are confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the amino group protons (broad singlet). |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group, the Boc carbonyl, the piperidine ring, and the quaternary carbon bearing the amino and cyano groups, as well as the nitrile carbon. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the N-H stretching of the amino group (~3300-3400 cm⁻¹), the C≡N stretching of the nitrile group (~2230 cm⁻¹), and the C=O stretching of the Boc protecting group (~1680 cm⁻¹). |

| Mass Spec (m/z) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 226.29 g/mol . |

Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.

Applications in Medicinal Chemistry

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a valuable building block for the synthesis of a wide range of biologically active molecules. The amino group provides a key point for diversification, allowing for the introduction of various substituents through acylation, alkylation, or other amine-based chemistries. The cyano group can also be transformed into other functional groups, such as a carboxylic acid or an amine, further expanding its synthetic utility.

This scaffold has been utilized in the development of:

-

Enzyme Inhibitors: The rigid piperidine core can be used to orient functional groups for optimal binding to the active site of enzymes.

-

Receptor Modulators: The introduction of specific side chains can lead to compounds with high affinity and selectivity for various G-protein coupled receptors (GPCRs) and ion channels.

-

Novel Therapeutic Agents: Its versatility makes it an attractive starting material for the discovery of new drugs for a variety of diseases.

Diagram of the Application Workflow

Caption: Synthetic utility workflow.

Conclusion

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a cornerstone intermediate for medicinal chemists. Its straightforward synthesis via a Strecker-type reaction, coupled with its versatile functional groups, provides a robust platform for the generation of diverse chemical libraries and the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, empowering researchers to effectively utilize this valuable building block in their drug discovery endeavors.

References

-

PrepChem. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Chongqing Chemdad Co., Ltd. tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. [Link]

-

ChemBK. N-Boc-4-cyanopiperidine. [Link]

- Eureka | Patsnap.

-

India Fine Chemicals. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

Pharmaffiliates. CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 91419-52-2(tert-butyl 4-cyanopiperidine-1-carboxylate) | Kuujia.com [kuujia.com]

- 3. nbinno.com [nbinno.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate molecular weight

An In-Depth Technical Guide: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

Abstract

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a specialized bifunctional molecule featuring a piperidine scaffold, a core structure in many pharmaceuticals. Its unique geminal amino-nitrile substitution at the C4 position, combined with the synthetically versatile tert-butyloxycarbonyl (Boc) protecting group, establishes it as a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Strecker reaction, methods for its analytical characterization, and an exploration of its synthetic utility in drug discovery. The content is tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, offering field-proven insights into its application.

Introduction to Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets. Introducing functional groups onto the piperidine core is a cornerstone of modern drug design.

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No: 331281-25-5) is a particularly strategic building block.[1][2] It possesses an α-amino nitrile group, a precursor to α-amino acids, and offers multiple points for chemical modification. The Boc protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection under mild acidic conditions, facilitating multi-step synthetic sequences.[3] This combination of features makes it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, its characteristics can be reliably inferred from its structure and data available for its close analogs.

| Property | Value | Source |

| CAS Number | 331281-25-5 | [1][2] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| Synonyms | tert-Butyl 4-amino-4-cyanotetrahydro-1(2H)-pyridinecarboxylate | [2] |

Chemical Structure:

Caption: 2D Structure of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound is through a Strecker reaction, a well-established method for producing α-amino nitriles from a ketone, ammonia, and a cyanide source. This approach is highly valued for its atom economy and straightforward execution.

Proposed Synthetic Workflow

The synthesis begins with the commercially available N-Boc-4-piperidone. This starting material is stable, easy to handle, and already contains the required Boc-protected nitrogen, simplifying the overall process.

Sources

An In-depth Technical Guide to the Chemical Properties of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry. Its unique trifunctional nature, featuring a Boc-protected piperidine nitrogen, a quaternary center bearing both an amino and a cyano group, renders it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics such as Janus Kinase (JAK) inhibitors. Through a detailed analysis of its spectral data and reactivity profile, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this valuable intermediate in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] The strategic functionalization of this ring system allows for the precise orientation of pharmacophoric elements in three-dimensional space, enabling high-affinity interactions with biological targets. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (also known as 1-Boc-4-amino-4-cyanopiperidine) has emerged as a particularly valuable derivative due to the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the piperidine nitrogen, while the α-amino nitrile moiety serves as a masked precursor for various functionalities, including amino acids and diamines.[2] This unique combination of features has positioned it as a critical intermediate in the synthesis of several clinically important molecules.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its successful application in synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 331281-25-5 | [4] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [4] |

| Molecular Weight | 225.29 g/mol | [4] |

| Appearance | Solid | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

Spectroscopic Data

The structural elucidation and purity assessment of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate rely on a combination of spectroscopic techniques. Representative data is available from various suppliers and literature sources.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), and the amino protons (a broad singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the piperidine ring carbons, and the nitrile carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C≡N stretching of the nitrile group (around 2240 cm⁻¹), and the C=O stretching of the carbamate (around 1680 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is most commonly achieved through a modified Strecker synthesis, a classic and robust method for the preparation of α-amino nitriles.[7][8]

The Strecker Synthesis Approach

The logical and efficient synthetic pathway commences with the readily available N-Boc-4-piperidone.

Caption: Figure 1. Synthetic workflow for tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate via Strecker synthesis.

Experimental Protocol: A Representative Strecker Synthesis

The following protocol is a representative, self-validating procedure based on established chemical principles for the Strecker synthesis.[7][9]

Materials:

-

N-Boc-4-piperidone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

-

Cyanide Addition: To the stirred solution, add potassium cyanide (1.5 eq) portion-wise, maintaining the temperature below 30°C. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidic conditions will generate toxic hydrogen cyanide gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate stems from the distinct reactivity of its three key functional groups.

Caption: Figure 2. Reactivity map of key functional groups.

The Boc Protecting Group: A Gateway to the Piperidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[10] This allows for selective manipulation of other functional groups within the molecule without affecting the piperidine nitrogen.

-

Deprotection: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[10] This unmasks the secondary amine of the piperidine ring, allowing for subsequent functionalization.

The α-Amino Nitrile Moiety: A Versatile Precursor

The geminal amino and cyano groups at the C4 position are the cornerstone of this molecule's utility.

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a valuable α-amino acid derivative.

-

Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to 4-aminomethyl-4-aminopiperidine derivatives.

-

Reactivity of the Primary Amine: The primary amino group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents.

Applications in Drug Discovery: The Case of Janus Kinase (JAK) Inhibitors

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate and its derivatives are pivotal intermediates in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[11][12] The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various inflammatory conditions.[]

Tofacitinib: A Prime Example

Tofacitinib (Xeljanz®), an inhibitor of JAK1, JAK2, and JAK3, is a prominent example where a 3-amino-4-methylpiperidine core, derivable from intermediates like tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, is essential for its activity.[11][14] The piperidine scaffold serves to correctly position the pharmacophoric groups for optimal interaction with the kinase active site.

Ruxolitinib: Another Key Application

Ruxolitinib (Jakafi®), a JAK1 and JAK2 inhibitor, also features a substituted piperidine moiety, highlighting the importance of this scaffold in the design of JAK inhibitors.[15][16] While the specific substitution pattern may differ, the underlying synthetic strategies often rely on versatile piperidine building blocks.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

-

Hazard Statements: The compound may be harmful if swallowed and can cause skin and eye irritation.[5][17]

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Avoid inhalation of dust and contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[5]

Conclusion: A Versatile Tool for Modern Synthesis

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate stands out as a highly valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. Its well-defined reactivity, stemming from the orthogonal nature of its functional groups, provides a robust platform for the construction of complex, biologically active molecules. The demonstrated importance of this intermediate in the synthesis of clinically relevant drugs, such as JAK inhibitors, underscores its significance for researchers and professionals in the field of drug discovery and development. A comprehensive understanding of its chemical properties, as detailed in this guide, is paramount to unlocking its full potential in the creation of novel therapeutics.

References

- Dherange, A. D., et al. (2020).

- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373.

- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.

-

Capot Chemical. (n.d.). MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. Retrieved from [Link]

-

University of Nebraska–Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from [Link]

- MDPI. (2021).

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride.

-

PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (2017). Synthesis process of ruxolitinib.

-

LookChem. (n.d.). Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate). Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

- Google Patents. (2023). Ruxolitinib intermediate and preparation method thereof.

-

ResearchGate. (2019). (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]

- Google Patents. (2016). Method for preparing 4-cyanopiperidine hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

European Patent Office. (n.d.). SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

- Google Patents. (2019). Synthesis process of ruxolitinib.

-

Googleapis. (2015). United States Patent. Retrieved from [Link]

-

India Fine Chemicals. (n.d.). tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

- PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690.

-

YouTube. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]

- Google Patents. (2015). Synthesis method of ruxolitinib intermediate.

-

ResearchGate. (2022). Interactions between some amino acids of JAK1 and the compounds tested.... Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 91419-52-2(tert-butyl 4-cyanopiperidine-1-carboxylate) | Kuujia.com [kuujia.com]

- 4. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE | 331281-25-5 [m.chemicalbook.com]

- 5. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | 331281-25-5 [sigmaaldrich.com]

- 6. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE(331281-25-5) 1H NMR spectrum [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 14. research.unl.pt [research.unl.pt]

- 15. WO2017114461A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 16. CN115850115A - Ruxolitinib intermediate and preparation method thereof - Google Patents [patents.google.com]

- 17. echemi.com [echemi.com]

- 18. capotchem.com [capotchem.com]

A Technical Guide to tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Abstract: This guide provides an in-depth technical overview of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. We will explore its chemical identity, physicochemical properties, synthesis, and critical applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of this versatile intermediate.

Introduction: The Strategic Importance of a C4-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors and enzymes. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, featuring a geminal amino-nitrile substitution at the 4-position, represents a particularly valuable and synthetically versatile intermediate.

The strategic placement of the amino and cyano groups on the same carbon atom creates a prochiral center that serves as a powerful linchpin for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection under mild acidic conditions, a crucial feature for multi-step synthetic campaigns. This combination of functionalities makes the molecule a cornerstone for synthesizing spirocyclic systems and other densely functionalized piperidine derivatives, which are instrumental in the discovery of novel therapeutics.

Nomenclature and Chemical Identifiers

Accurate identification is paramount in research and development. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is known by several synonyms in commercial and academic literature.

Common Synonyms:

-

tert-Butyl 4-amino-4-cyanotetrahydro-1(2H)-pyridinecarboxylate[1][2]

-

4-Amino-4-cyanopiperidine-1-carboxylic acid tert-butyl ester[1][3]

-

4-Amino-4-cyanopiperidine, N1-BOC protected[1]

-

1-Piperidinecarboxylic acid, 4-amino-4-cyano-, 1,1-dimethylethyl ester[1]

For unambiguous identification, the following table summarizes its key chemical identifiers.

| Identifier | Value |

| CAS Number | 331281-25-5[1][3] |

| Molecular Formula | C11H19N3O2[1] |

| Molecular Weight | 225.29 g/mol [1] |

| IUPAC Name | tert-butyl 4-amino-4-cyano-1-piperidinecarboxylate[4] |

| InChI Key | ZDAOYEIIJSEFSW-UHFFFAOYSA-N[4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N |

Physicochemical Properties and Structural Characterization

A self-validating protocol relies on the thorough characterization of all intermediates. The expected properties for tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate are summarized below.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| pKa | 4.15 ± 0.20 (Predicted) | [5] |

| Storage Temperature | 2–8 °C, under inert atmosphere | [1][4][5] |

Spectroscopic Data Interpretation: A Self-Validating System

Confirming the identity and purity of the title compound is crucial. Below are the expected spectroscopic signatures.

-

¹H NMR: The spectrum should show a characteristic singlet around 1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector. The piperidine ring protons will appear as multiplets in the aliphatic region (typically 1.5-3.8 ppm). The two protons of the primary amine (NH₂) may appear as a broad singlet.

-

¹³C NMR: Key signals include the quaternary carbon of the tert-butyl group (~28 ppm), the carbonyl of the Boc group (~155 ppm), and the C4 carbon of the piperidine ring bonded to both the amino and cyano groups. The cyano group carbon will appear around 120 ppm.

-

IR Spectroscopy: Look for a sharp, medium-intensity peak around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. A strong C=O stretch for the Boc carbamate will be present around 1680 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the expected [M+H]⁺ ion would be at m/z 226.15.

Synthesis Protocol: The Strecker Reaction Approach

A common and efficient method for preparing α-aminonitriles like tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is the Strecker synthesis. This one-pot, three-component reaction involves a ketone, a cyanide source, and an ammonia source.

Causality Behind Experimental Choices

-

Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate is the ideal starting material. The Boc group is stable to the basic or slightly acidic conditions of the Strecker reaction and prevents unwanted side reactions at the piperidine nitrogen.

-

Reagents: A combination of sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) is typically used. Ammonium chloride serves as the ammonia source and also provides a slight acidic buffer to facilitate imine formation.

-

Solvent System: A biphasic system of water and an organic solvent like methanol or ethanol is often employed to dissolve both the organic starting material and the inorganic salts.

Step-by-Step Experimental Protocol

Caution: This procedure involves potassium cyanide, which is a potent poison. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Contact with acid will release toxic hydrogen cyanide gas.

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq). Dissolve it in a suitable solvent mixture (e.g., 2:1 Methanol/Water).

-

Reagent Addition: Add ammonium carbonate (2.1 eq) to the solution and stir until dissolved. In a separate container, dissolve potassium cyanide (2.1 eq) in water and add this solution dropwise to the reaction mixture at room temperature.[6]

-

Reaction Execution: Seal the flask and stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the final product as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the Strecker synthesis of the title compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this building block stems from the orthogonal reactivity of its functional groups.

-

Amino Group (-NH₂): Can be readily acylated, alkylated, or used in reductive amination to append a wide variety of side chains. This is a common strategy for building out from the piperidine core to probe interactions with biological targets.

-

Cyano Group (-C≡N): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group). This reduction is particularly useful as it creates a methylene spacer, providing additional conformational flexibility for the appended substituent.

-

Boc Group: Can be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent to reveal the secondary amine of the piperidine ring, allowing for further functionalization at that position.

This compound is a key intermediate in the synthesis of various therapeutic agents, including inhibitors of enzymes and receptor antagonists. For example, 4-substituted-4-aminopiperidine derivatives are crucial structural motifs in certain CCR5 receptor antagonists developed as anti-HIV agents.[7] The ability to efficiently synthesize these cores is critical for developing new treatments.[7]

Derivatization Pathways Diagram

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

-

Hazard Statements: Classified as an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.[8]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][4][5]

Conclusion

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a high-value, versatile building block for modern drug discovery. Its unique C4-disubstituted pattern, combined with the orthogonal protection strategy, provides a robust platform for generating diverse and complex molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage the power of the piperidine scaffold to create next-generation therapeutics.

References

-

tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate . (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 5, 2026, from [Link]

-

4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester . (n.d.). Boron Molecular. Retrieved January 5, 2026, from [Link]

-

MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate . (n.d.). Capot Chemical. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . (2004). PubMed. Retrieved January 5, 2026, from [Link]

Sources

- 1. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate-India Fine Chemicals [indiafinechemicals.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | 331281-25-5 [sigmaaldrich.com]

- 5. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE | 331281-25-5 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

Introduction: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5) is a valuable bifunctional building block in modern medicinal chemistry and drug development.[1][2][3] Its structure, featuring a protected piperidine ring, a reactive primary amine, and a cyano group, makes it a versatile intermediate for synthesizing complex molecular scaffolds. However, the presence of the α-aminonitrile moiety introduces significant, acute toxicological risks that demand a rigorous and well-understood safety protocol.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic safety data to provide a detailed framework for risk assessment, safe handling, and emergency preparedness. The core principle is that understanding the chemical causality behind each safety measure is paramount to establishing a truly safe and self-validating laboratory environment.

Section 1: Hazard Identification and Core Toxicology

The primary toxicological concern with Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate does not stem from the Boc-piperidine core, but from the cyano (nitrile) group. As with most organic cyanides, its hazard profile is dominated by the potential for it or its byproducts to release the cyanide anion (CN⁻).

1.1 The Mechanism of Cyanide Toxicity The cyanide ion is a potent and rapid-acting poison. Its primary mechanism of action is the inhibition of cellular respiration.[4] CN⁻ binds with high affinity to the ferric (Fe³⁺) ion in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[4] This binding prevents the utilization of oxygen by cells, leading to histotoxic hypoxia and rapid cell death.[4] Exposure via ingestion, inhalation, or significant dermal absorption can be fatal within minutes.[5][6]

A critical and often underestimated hazard is the compound's reactivity with acids. Contact with acidic solutions or even atmospheric moisture can lead to hydrolysis, liberating highly toxic and flammable hydrogen cyanide (HCN) gas.[4][6][7][8]

1.2 GHS Classification and Hazard Summary The Globally Harmonized System (GHS) provides a clear classification of the known hazards associated with this solid compound.

| Hazard Class | GHS Code | Description | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning |

| Skin Irritation | H315 | Causes skin irritation | Warning |

| Eye Irritation | H319 | Causes serious eye irritation | Warning |

| STOT, Single Exposure | H335 | May cause respiratory irritation | Warning |

| Data sourced from supplier safety information.[9] |

It is crucial to note that related structures lacking the 4-amino group, such as Tert-butyl 4-cyanopiperidine-1-carboxylate, are often classified as more acutely toxic (e.g., H301/H311/H331 - Toxic if swallowed, in contact with skin, or if inhaled), carrying the "Danger" signal word.[10] This underscores the need to treat all cyano-containing piperidines with the utmost caution, as subtle structural changes can significantly alter toxicological profiles.

1.3 The Risk Assessment Workflow A systematic risk assessment must precede any experimental work. The goal is to move from hazard identification to the implementation of specific, validated control measures.

Caption: A logical workflow for assessing and mitigating risks.

Section 2: Mandatory Controls: Engineering and Administrative

Reliance on PPE alone is insufficient. A robust safety posture begins with engineering and administrative controls designed to minimize exposure potential at the source.

2.1 The Principle of Containment: The Chemical Fume Hood All manipulations of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood.[7][8][11]

-

Causality: The fume hood serves two non-negotiable purposes: 1) It contains solid particulates during handling, preventing inhalation. 2) Crucially, it provides immediate exhaust ventilation for any inadvertently generated hydrogen cyanide (HCN) gas, keeping the operator's breathing zone safe.

2.2 Designated Work Area Establish a specific section of the laboratory or fume hood that is clearly marked for cyanide compound work.[6][7][8]

-

Causality: A designated area prevents cross-contamination of other workspaces, glassware, and equipment. This simple administrative control is highly effective at preventing accidental secondary exposures. All equipment used in this area should be decontaminated before being removed.

2.3 Procedural Safeguards

-

Standard Operating Procedure (SOP): A written, lab-specific SOP is mandatory for all procedures involving this compound.[5][12] This document should detail the specific steps of the experiment, the required safety measures, and the emergency response plan.

-

The Buddy System: Never work with cyanide compounds alone or outside of normal working hours.[6][11][12] A knowledgeable colleague must be present in the vicinity and aware of the work being performed to provide aid in an emergency.[11]

-

Acid Separation: Store all acids and acidic reagents in a separate cabinet and, whenever possible, do not have them inside the designated cyanide fume hood unless required for the immediate experimental step.[6][7][8]

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. It must be selected correctly and used consistently.

| PPE Item | Specification | Rationale for Use |

| Eye Protection | Chemical splash goggles and a full-face shield.[5][7][11] | Protects against splashes of solutions and airborne dust. The face shield provides an additional layer of protection for the entire face. |

| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[4][7][8][11] | Provides a barrier against dermal absorption. Double-gloving protects against undetected pinholes or tears.[4][5][7] Gloves must be removed immediately if contamination is suspected. |

| Body Protection | A lab coat, long pants, and fully enclosed, chemical-resistant footwear.[5][11] | Prevents skin contact from spills or splashes. |

Protocol for Donning and Doffing:

-

Donning: Wash hands. Don the inner pair of gloves. Don the lab coat, followed by safety goggles and face shield. Finally, don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

Doffing: Remove the outer gloves first, peeling them off without touching the exterior surface. Remove the face shield and goggles. Remove the lab coat. Remove the inner gloves. Wash hands thoroughly with soap and water.[4]

Section 4: Safe Handling, Decontamination, and Storage

4.1 Weighing and Transfer Protocol

-

Ensure the fume hood sash is at the proper working height.

-

Cover the analytical balance and surrounding work surface with disposable, absorbent bench paper.

-

Tare the destination vessel on the balance.

-

Using a spatula, carefully transfer the solid from the reagent bottle to the vessel. Avoid creating airborne dust.

-

Close both containers immediately after the transfer.

-

Wipe the spatula, any affected surfaces, and the exterior of the vessels with a cloth dampened with a pH 10 buffer solution.[6][8] Dispose of all wipes and bench paper as solid cyanide waste.

4.2 Decontamination Protocol All glassware, equipment, and surfaces must be decontaminated after use. This is a critical self-validating system to ensure the work area is safe for subsequent operations.

-

Initial Rinse (Alkaline): Perform an initial rinse or wipe-down of all surfaces and equipment with a pH 10 buffer solution.[6][8] This step is crucial as the alkaline environment prevents the formation of volatile HCN gas from any residual cyanide.[4]

-

Oxidative Neutralization: Following the alkaline rinse, wash or wipe all surfaces with a freshly prepared 10% bleach (sodium hypochlorite) solution.[6][8] The bleach oxidizes the cyanide anion to the much less toxic cyanate ion (OCN⁻).

-

Final Cleaning: After a contact time of at least 10 minutes, the equipment can be washed with standard laboratory detergent and water.

-

Waste Collection: All rinsates and wipes from steps 1 and 2 must be collected as hazardous cyanide waste.[8]

4.3 Storage Requirements

-

Store in a tightly closed, clearly labeled container.[12]

-

Keep in a cool (2-8°C), dark, and dry location under an inert atmosphere.[2]

-

The storage area must be secured and separate from all incompatible materials, especially acids.[11][12]

-

Utilize secondary containment to control any potential leaks.[11]

Section 5: Emergency Response Procedures

Speed is essential when responding to cyanide exposure.[6] All laboratory personnel must be trained on this plan.

Caption: A flowchart for immediate emergency actions.

5.1 Personnel Exposure

-

Skin/Eye Contact: Immediately remove all contaminated clothing. Escort the individual to the nearest safety shower or eyewash station and flush the affected area for at least 15 minutes.[7][8][11]

-

Inhalation: Move the affected person to fresh air immediately.[4]

-

Action: In all cases of known or suspected exposure, call 911 or your institution's emergency number without delay.[7] Inform the dispatcher that a cyanide exposure has occurred. Provide a copy of the Safety Data Sheet (SDS) to the emergency medical personnel.[4][12] Do not perform mouth-to-mouth resuscitation on a victim of cyanide inhalation.[6]

5.2 Spill Management

-

Minor Spill (inside a fume hood): Wearing appropriate PPE, use a chemical absorbent spill kit to collect the material.[4] Wipe the area thoroughly using the decontamination protocol (Section 4.2). Place all cleanup materials in a sealed bag and label it as cyanide waste.[4]

-

Major Spill (outside a fume hood or large volume): Evacuate the laboratory immediately, alerting all personnel.[7][11][13] Close the doors to the affected area and prevent entry. Call your institution's emergency number or 911 from a safe location.[7][11] Do not attempt to clean up a large spill yourself.[13]

Section 6: Waste Management

Due to their high acute toxicity, cyanide compounds are classified as P-listed hazardous wastes by the EPA.[5][12]

-

Segregation is Key: Cyanide-containing waste must never be mixed with other waste streams.[12]

-

Dedicated Containers: Use separate, clearly labeled, and sealed containers for solid and liquid cyanide waste.[7] Solid waste includes contaminated gloves, bench paper, wipes, and silica gel.[7][12]

-

Empty Containers: The original reagent bottle, even when empty, is considered hazardous waste and must be disposed of through the proper channels, not in the regular trash.[12]

-

Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of all cyanide waste.[7]

Conclusion

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a powerful tool for chemical synthesis, but its utility is matched by its potential hazard. A culture of safety built on a deep understanding of its toxicological properties is not optional; it is a prerequisite for its use. By adhering to the principles of containment, utilizing proper administrative controls and PPE, and being thoroughly prepared for emergencies, researchers can handle this compound with the high degree of respect and caution it demands, ensuring both personal safety and scientific progress.

References

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25). [Link]

-

LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide - Northwestern University. [Link]

-

Cyanide Safe Use Guidelines - Columbia University Research. [Link]

-

Cyanide Compounds | Safety Services - UCL – University College London. (2021, June 7). [Link]

-

Cyanides - Division of Research Safety - University of Illinois. (2014, March 24). [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). [Link]

-

Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem. [Link]

-

Working Safely with Cyanide Guideline - UQ Policy and Procedure Library - The University of Queensland. [Link]

-

MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate - Capot Chemical. [Link]

-

tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate - Chongqing Chemdad Co., Ltd. [Link]

-

Buy 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester | Boron Molecular. [Link]

Sources

- 1. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE | 331281-25-5 [m.chemicalbook.com]

- 2. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. uthsc.edu [uthsc.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. lsuhsc.edu [lsuhsc.edu]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 12. research.columbia.edu [research.columbia.edu]

- 13. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

Key features of Boc-protected 4-amino-4-cyanopiperidine

An In-Depth Technical Guide to Boc-Protected 4-Amino-4-Cyanopiperidine: A Cornerstone Building Block in Modern Drug Discovery

Executive Summary

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, commonly referred to as Boc-protected 4-amino-4-cyanopiperidine, is a highly versatile synthetic intermediate that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, decorated with strategically placed and differentially protected amino and cyano functionalities, makes it an invaluable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, reactivity, and critical applications in the development of novel therapeutics, particularly in the realms of metabolic disorders and infectious diseases.

Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in drug design, present in a multitude of approved therapeutic agents. Its conformational rigidity allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The 4-amino-4-substituted piperidine motif, in particular, serves as a crucial pharmacophore in many bioactive compounds.[1] The introduction of a cyano group at the C4 position alongside the amino group creates a quaternary center, further constraining the ring's conformation and providing a handle for diverse chemical transformations. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen offers robust protection under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling orthogonal synthetic strategies.[2]

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in Boc-protected 4-amino-4-cyanopiperidine dictates its chemical behavior and utility.

Caption: Chemical structure of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 331281-25-5 | [3][4] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [3][5] |

| Molecular Weight | 225.29 g/mol | [3][5] |

| Appearance | White to off-white powder/solid | [6] |

| Predicted pKa | 8.69 ± 0.20 | [5] |

| Storage Temperature | 2–8 °C, under inert gas | [7][8] |

Synthesis and Manufacturing

The synthesis of Boc-protected 4-amino-4-cyanopiperidine is typically achieved via a modified Strecker reaction, a classic method for preparing α-aminonitriles. The process begins with the readily available N-Boc-4-piperidone.

Caption: General workflow for the synthesis of Boc-protected 4-amino-4-cyanopiperidine.

Protocol 1: Synthesis via Strecker Reaction

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add ammonium chloride (NH₄Cl, 1.5 eq) followed by potassium cyanide (KCN, 1.5 eq) dissolved in a minimal amount of water.

-

Rationale: The reaction proceeds through the in situ formation of an iminium ion intermediate from the ketone and ammonia (from NH₄Cl). The cyanide ion then attacks this electrophilic intermediate. The use of excess reagents drives the reaction to completion.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol solvent. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Rationale: This step removes inorganic salts and transfers the organic product into a non-polar phase for isolation.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Derivatization

The molecule's utility stems from the distinct reactivity of its three main functional domains: the Boc-protected nitrogen, the primary amine, and the nitrile group.

-

Boc Group: This protecting group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to yield the free secondary amine of the piperidine ring.[9] This unmasked nitrogen is a key point for introducing diversity.

-

Primary Amine (C4): The nucleophilic primary amine is a versatile handle for derivatization. It readily undergoes acylation with acid chlorides or activated esters, reductive amination with aldehydes or ketones, and alkylation reactions.

-

Nitrile Group (C4): The cyano group can be subjected to a variety of transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide, or it can be reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to an aminomethyl group.[10] This functionality is often crucial for building spirocyclic systems.[11]

Caption: Key reaction pathways for Boc-protected 4-amino-4-cyanopiperidine.

Applications in Drug Discovery

This building block is a cornerstone in the synthesis of numerous clinical candidates and approved drugs due to its ability to impart favorable pharmacokinetic properties and engage in critical binding interactions.

Table 2: Major Therapeutic Applications

| Therapeutic Area | Target | Example Application | Source(s) |

| Type 2 Diabetes | Dipeptidyl Peptidase-4 (DPP-4) | Synthesis of Alogliptin analogues and other gliptins. The aminopiperidine core is crucial for binding to the S1 pocket of the enzyme. | [9][12][13] |

| HIV/AIDS | C-C Chemokine Receptor 5 (CCR5) | Key intermediate for piperazine-based CCR5 antagonists, which act as HIV-1 entry inhibitors. | [1][14] |

| Hepatitis C | Viral Assembly | Scaffold for inhibitors that disrupt the assembly and release of infectious HCV particles. | [15] |

| Pain/Neurology | N-type Calcium Channels | Used to develop novel analgesics for neuropathic pain by blocking specific calcium channels. | [16] |

| Cognitive Disorders | Nootropic Agents | Serves as a scaffold for compounds designed to enhance cognition in neurodegenerative diseases. | [17] |

Case Study: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs that work by preventing the degradation of incretin hormones like GLP-1.[] Many potent DPP-4 inhibitors, such as Alogliptin, feature an aminopiperidine moiety that forms a critical salt bridge with glutamic acid residues (Glu205/Glu206) in the active site of the enzyme.[12][13] Boc-protected 4-amino-4-cyanopiperidine provides an efficient route to these structures. The synthesis often involves the deprotection of the Boc group followed by coupling to a heterocyclic core, such as a pyrimidinedione or xanthine derivative.[9][13]

Experimental Protocols: Downstream Derivatization

Protocol 2: Boc Deprotection and Acylation